molecular formula C4H13N3 B14139041 3-(1-Methylhydrazinyl)propan-1-amine CAS No. 88967-19-5

3-(1-Methylhydrazinyl)propan-1-amine

Cat. No.: B14139041
CAS No.: 88967-19-5
M. Wt: 103.17 g/mol
InChI Key: XRNFTTIWHVGDLD-UHFFFAOYSA-N
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Description

3-(1-Methylhydrazinyl)propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a hydrazine group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylhydrazinyl)propan-1-amine typically involves the reaction of 1-methylhydrazine with a suitable propyl derivative. One common method is the nucleophilic substitution reaction where 1-methylhydrazine reacts with 3-chloropropan-1-amine under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylhydrazinyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.

    Reduction: Reduction reactions can convert it into simpler amines or hydrazines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated compounds and strong bases like sodium hydroxide are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydrazones, while reduction can produce primary amines.

Scientific Research Applications

3-(1-Methylhydrazinyl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Methylhydrazinyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites on enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropan-1-ol: Similar in structure but with a hydroxyl group instead of a hydrazine group.

    1-(1,3-Thiazol-2-yl)propan-1-amine: Contains a thiazole ring, making it structurally different but functionally similar.

Uniqueness

3-(1-Methylhydrazinyl)propan-1-amine is unique due to its specific hydrazine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

88967-19-5

Molecular Formula

C4H13N3

Molecular Weight

103.17 g/mol

IUPAC Name

3-[amino(methyl)amino]propan-1-amine

InChI

InChI=1S/C4H13N3/c1-7(6)4-2-3-5/h2-6H2,1H3

InChI Key

XRNFTTIWHVGDLD-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN)N

Origin of Product

United States

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